4-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
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Overview
Description
4-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a complex organic compound with a unique structure that includes a benzisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzisoxazole Ring: This step involves the cyclization of an appropriate precursor, such as an ortho-nitrobenzyl derivative, under acidic conditions to form the benzisoxazole ring.
Nitration and Reduction: The benzisoxazole intermediate is then nitrated and subsequently reduced to introduce the amine group.
Amidation: The final step involves the reaction of the amine with 4-methylbenzoic acid or its derivatives under appropriate conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzisoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets. The benzisoxazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as neurotransmission or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
- 4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine
- N-(triphenylmethyl)-5-(4’-methylbiphenyl-2-yl)tetrazole
Uniqueness
4-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is unique due to its specific benzisoxazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H18N2O2 |
---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
4-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
InChI |
InChI=1S/C16H18N2O2/c1-10-3-6-12(7-4-10)15(19)17-16-13-9-11(2)5-8-14(13)18-20-16/h3-4,6-7,11H,5,8-9H2,1-2H3,(H,17,19) |
InChI Key |
FDMIURJGEKETTM-UHFFFAOYSA-N |
SMILES |
CC1CCC2=NOC(=C2C1)NC(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1CCC2=NOC(=C2C1)NC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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